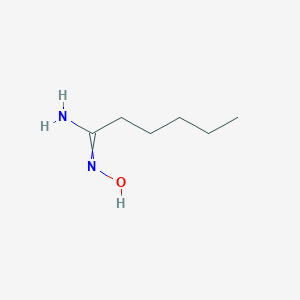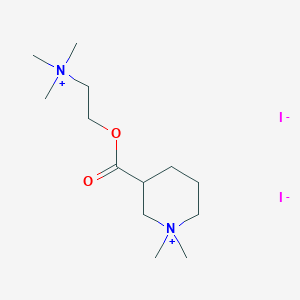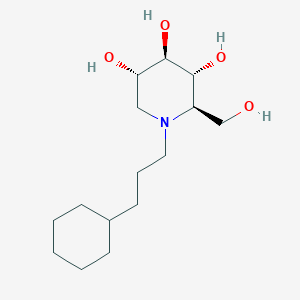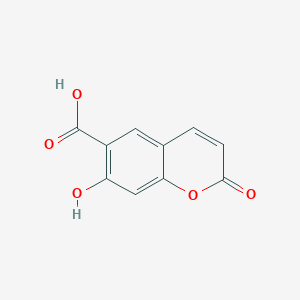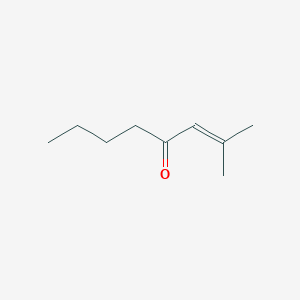
2-Octen-4-one, 2-methyl-
Descripción general
Descripción
2-Octen-4-one, 2-methyl- is a chemical compound that belongs to the family of ketones. It is widely used in the fragrance industry due to its strong odor and has also been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of 2-Octen-4-one, 2-methyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing oxidative stress in cells. It has also been shown to interact with certain receptors in the body, which may contribute to its biological activities.
Efectos Bioquímicos Y Fisiológicos
2-Octen-4-one, 2-methyl- has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Octen-4-one, 2-methyl- in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied, and its biological activities are well documented. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2-Octen-4-one, 2-methyl-. One area of research is the development of new antimicrobial agents based on its structure and biological activities. Another area of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications. Overall, 2-Octen-4-one, 2-methyl- is a promising compound with a wide range of potential applications in various fields.
Aplicaciones Científicas De Investigación
2-Octen-4-one, 2-methyl- has been found to have various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Due to its biological activities, it has been extensively studied in the field of medicinal chemistry. It has also been used as a flavoring agent in the food industry and as an odorant in the fragrance industry.
Propiedades
Número CAS |
19860-71-0 |
|---|---|
Nombre del producto |
2-Octen-4-one, 2-methyl- |
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
2-methyloct-2-en-4-one |
InChI |
InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3 |
Clave InChI |
XKTQVJODAZKGGU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C=C(C)C |
SMILES canónico |
CCCCC(=O)C=C(C)C |
Otros números CAS |
19860-71-0 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

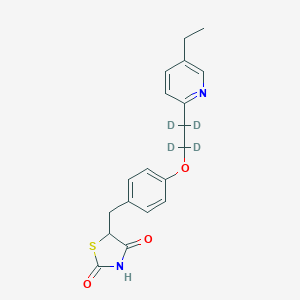
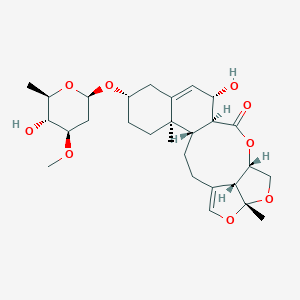
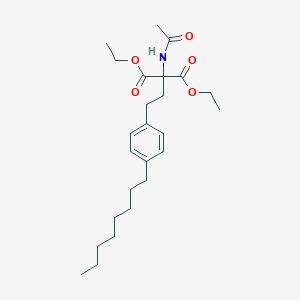
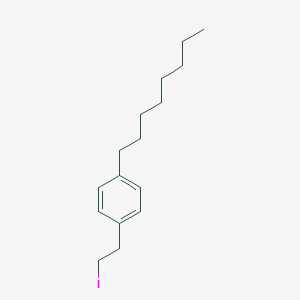
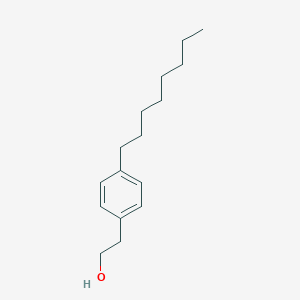
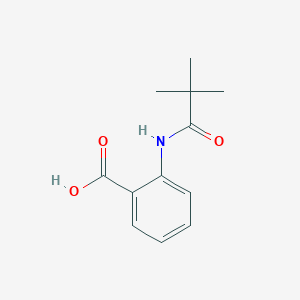
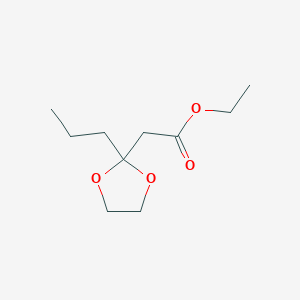

![1H-1-Acetylimino-3-methylbenzo[c]pyran-4-carbonitrile](/img/structure/B19518.png)

